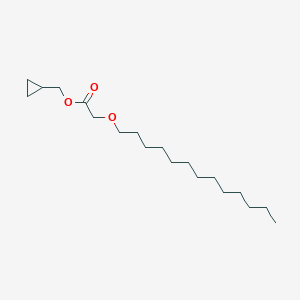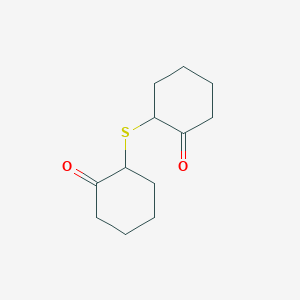
2,2'-Sulfanediyldi(cyclohexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediyldi(cyclohexan-1-one) is an organic compound characterized by the presence of two cyclohexanone rings connected by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldi(cyclohexan-1-one) typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide or hydrogen sulfide in the presence of a base to facilitate the formation of the sulfur bridge between the two cyclohexanone units .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Sulfanediyldi(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2,2’-Sulfanediyldi(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-Sulfanediyldi(cyclohexan-1-one) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur bridge allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The compound’s ketone groups can also participate in hydrogen bonding and other interactions, further influencing its activity .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with one cyclohexane ring.
2-Cyclohexen-1-one: An unsaturated ketone with a double bond in the ring.
Bis(ylidene)cyclohexanones: Compounds with similar structural motifs but different substituents
Uniqueness: 2,2’-Sulfanediyldi(cyclohexan-1-one) stands out due to its sulfur bridge, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
59650-27-0 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
2-(2-oxocyclohexyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h11-12H,1-8H2 |
Clé InChI |
MAYGTBNTECGKCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)SC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




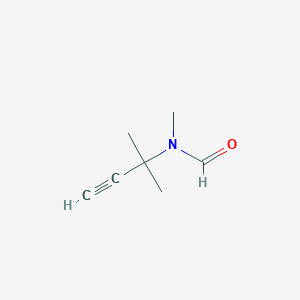
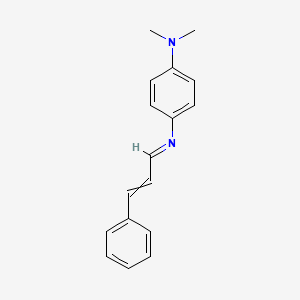
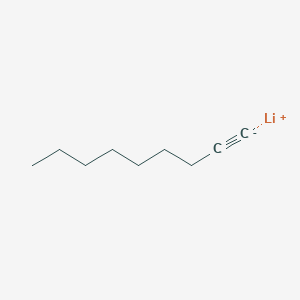
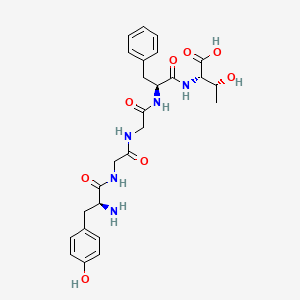




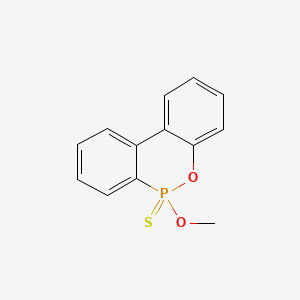
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
